molecular formula C6H6N6O2 B2377000 [5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid CAS No. 1243653-47-5

[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid

Cat. No. B2377000
CAS RN: 1243653-47-5
M. Wt: 194.154
InChI Key: MMSSKNWGJBZDCO-UHFFFAOYSA-N
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Description

“[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a compound that contains a pyrazole ring and a tetrazole ring. The presence of these rings gives it unique properties and characteristics. The pyrazole moiety is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . A novel energetic compound 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and a series of corresponding energetic salts were designed and synthesized .


Molecular Structure Analysis

The chemical structures of these compounds were determined through NMR spectra, elemental analysis, FT-IR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Physical And Chemical Properties Analysis

The molecular weight of “[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is 194.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . The topological polar surface area is 98.7 Ų . The exact mass and monoisotopic mass are 194.05522346 g/mol .

Scientific Research Applications

Anticancer Activity

Compounds containing pyrazole and tetrazole moieties have shown potential in anticancer research. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for antitumor potential against different cell lines .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities. One of the synthesized pyrazole derivatives displayed superior antipromastigote activity, and two other compounds showed significant inhibition effects against Plasmodium berghei .

Antibacterial Activity

Pyrazole-bearing compounds have shown antibacterial properties. The synthesized azachalcones and 4,5-dihydro-1H-pyrazole derivatives have been suggested as promising objects for searching antibacterial agents .

Luminescent Properties

After the reduction of the nitro group, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties .

Reactivity with Acidic Materials and Strong Oxidizers

Tetrazoles, such as 1H-tetrazole, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also react with a few active metals to produce new compounds, which can be explosive to shocks .

Biological and Clinical Applications

Indole derivatives, which could be structurally related to the compound , have shown diverse biological activities and clinical applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mechanism of Action

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .

properties

IUPAC Name

2-(5-pyrazol-1-yltetrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2/c13-5(14)4-12-9-6(8-10-12)11-3-1-2-7-11/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSSKNWGJBZDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid

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